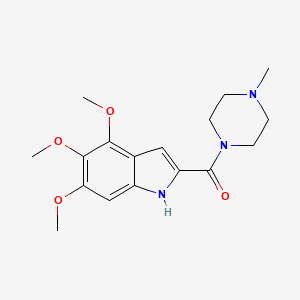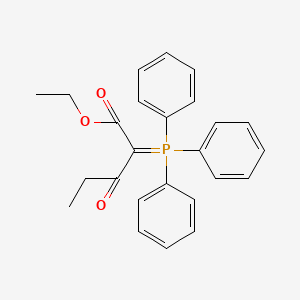
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate is an organophosphorus compound known for its unique chemical structure and reactivity. This compound is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction. Its structure includes a triphenylphosphoranylidene group, which is crucial for its reactivity and applications in various chemical processes .
Méthodes De Préparation
The synthesis of Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the reaction of triphenylphosphine with ethyl acetoacetate under specific conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base such as sodium hydride .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound .
Analyse Des Réactions Chimiques
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: It can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate primarily involves its role as a Wittig reagent. In the Wittig reaction, the compound reacts with carbonyl compounds to form alkenes. The triphenylphosphoranylidene group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene product .
Comparaison Avec Des Composés Similaires
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate can be compared with other similar compounds such as:
Triphenylcarbethoxymethylenephosphorane: This compound also contains a triphenylphosphoranylidene group and is used in similar Wittig reactions.
Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent with a similar structure but different ester group.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
1474-33-5 |
|---|---|
Formule moléculaire |
C25H25O3P |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
ethyl 3-oxo-2-(triphenyl-λ5-phosphanylidene)pentanoate |
InChI |
InChI=1S/C25H25O3P/c1-3-23(26)24(25(27)28-4-2)29(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 |
Clé InChI |
SCPAPQBGOIUONV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
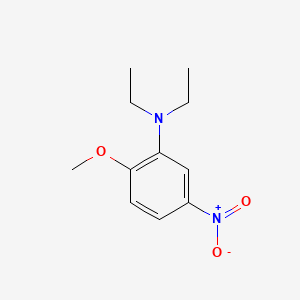
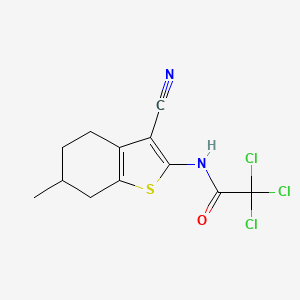
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)

![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)

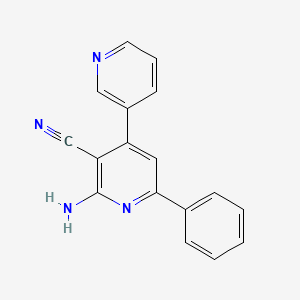


![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
